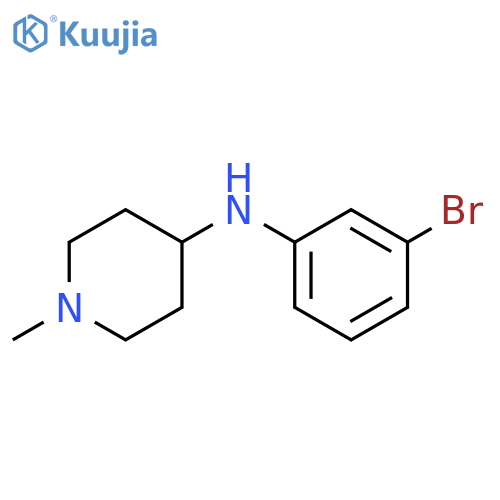Cas no 1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine)

1019577-02-6 structure
商品名:N-(3-bromophenyl)-1-methylpiperidin-4-amine
N-(3-bromophenyl)-1-methylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinamine, N-(3-bromophenyl)-1-methyl-
- N-(3-bromophenyl)-1-methylpiperidin-4-amine
-
- インチ: 1S/C12H17BrN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3
- InChIKey: YCFLDLDCZVQKEZ-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCC(NC2=CC=CC(Br)=C2)CC1
N-(3-bromophenyl)-1-methylpiperidin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165004-2.5g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 2.5g |
$1454.0 | 2023-05-24 | ||
| Enamine | EN300-165004-5.0g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 5g |
$2152.0 | 2023-05-24 | ||
| Enamine | EN300-165004-0.05g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 0.05g |
$624.0 | 2023-05-24 | ||
| Enamine | EN300-165004-1000mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 1000mg |
$485.0 | 2023-09-21 | ||
| Enamine | EN300-165004-100mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 100mg |
$427.0 | 2023-09-21 | ||
| Enamine | EN300-165004-500mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 500mg |
$465.0 | 2023-09-21 | ||
| Enamine | EN300-165004-1.0g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 1g |
$743.0 | 2023-05-24 | ||
| Enamine | EN300-165004-10.0g |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 10g |
$3191.0 | 2023-05-24 | ||
| Enamine | EN300-165004-250mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 250mg |
$447.0 | 2023-09-21 | ||
| Enamine | EN300-165004-10000mg |
N-(3-bromophenyl)-1-methylpiperidin-4-amine |
1019577-02-6 | 10000mg |
$2085.0 | 2023-09-21 |
N-(3-bromophenyl)-1-methylpiperidin-4-amine 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
